5-methyl-1H-pyrazole-3-carbonyl chloride
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Overview
Description
5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the carbonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazole-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
5-methyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as 3-methyl-1H-pyrazole-5-carboxylic acid and 5-chloro-3-methyl-1-phenyl-1H-pyrazole. These compounds share similar structural features but differ in their functional groups and reactivity.
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPWTIPYUHDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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